Cas no 1282906-16-4 (1-(2,6-Dichlorophenyl)-2-butanol)
1-(2,6-Dichlorophenyl)-2-butanol Chemical and Physical Properties
Names and Identifiers
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- 1-(2,6-Dichlorophenyl)-2-butanol
- 1-(2,6-dichlorophenyl)butan-2-ol
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- MDL: MFCD16103838
- Inchi: 1S/C10H12Cl2O/c1-2-7(13)6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,2,6H2,1H3
- InChI Key: LOBYTXVKVUTOLY-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CC(CC)O)Cl
Computed Properties
- Exact Mass: 218.027
- Monoisotopic Mass: 218.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 20.2
1-(2,6-Dichlorophenyl)-2-butanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434218-1 g |
1-(2,6-Dichlorophenyl)-2-butanol; . |
1282906-16-4 | 1g |
€1,389.80 | 2022-03-24 | ||
| abcr | AB434218-1g |
1-(2,6-Dichlorophenyl)-2-butanol; . |
1282906-16-4 | 1g |
€1621.80 | 2024-08-03 |
1-(2,6-Dichlorophenyl)-2-butanol Suppliers
1-(2,6-Dichlorophenyl)-2-butanol Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1-(2,6-Dichlorophenyl)-2-butanol
Introduction to 1-(2,6-Dichlorophenyl)-2-butanol (CAS No: 1282906-16-4)
1-(2,6-Dichlorophenyl)-2-butanol, identified by its Chemical Abstracts Service (CAS) number 1282906-16-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of aromatic alcohols, characterized by a butyl group attached to a phenyl ring that is dichlorinated at the 2 and 6 positions. The structural features of this molecule make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The molecular structure of 1-(2,6-Dichlorophenyl)-2-butanol consists of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, enhancing its reactivity and electronic properties. The butyl side chain provides a hydrophobic region, while the hydroxyl group introduces polarity and hydrogen bonding capabilities. This balance of hydrophobic and hydrophilic characteristics makes the compound versatile in different chemical environments.
In recent years, 1-(2,6-Dichlorophenyl)-2-butanol has garnered attention in the pharmaceutical industry due to its potential as a precursor in drug synthesis. Its dichlorophenyl moiety can participate in various chemical reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, facilitating the development of novel therapeutic agents. Researchers have explored its utility in synthesizing compounds with antimicrobial, anti-inflammatory, and even anticancer properties.
One of the most compelling areas of research involving 1-(2,6-Dichlorophenyl)-2-butanol is its role in developing kinase inhibitors. Kinases are enzymes critical in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the dichlorophenyl ring or the butyl side chain, chemists can fine-tune the compound's interactions with specific kinase targets. Preliminary studies have shown promising results in inhibiting aberrant signaling pathways in cancer cells, making this compound a promising scaffold for further drug development.
The synthesis of 1-(2,6-Dichlorophenyl)-2-butanol typically involves chlorination of a phenol derivative followed by reduction of an aldehyde or ketone group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce additional functional groups or to achieve higher yields. These methods underscore the compound's importance in synthetic organic chemistry and highlight its potential for industrial applications.
From a biochemical perspective, 1-(2,6-Dichlorophenyl)-2-butanol has shown interesting interactions with biological targets. Its structural motif is reminiscent of natural products known for their pharmacological activities. For instance, analogs with similar dichlorophenyl groups have been reported to modulate neurotransmitter receptors, suggesting that this compound could have neuropharmacological effects. Further investigation into its binding affinities and pharmacokinetic properties is warranted to explore these possibilities.
The environmental impact of 1-(2,6-Dichlorophenyl)-2-butanol is another critical consideration. As a halogenated compound, it must be handled with care to prevent environmental contamination. However, its reactivity also offers opportunities for green chemistry approaches. Researchers are exploring biodegradable derivatives and sustainable synthetic routes to minimize its ecological footprint while maintaining its pharmaceutical relevance.
In conclusion,1-(2,6-Dichlorophenyl)-2-butanol (CAS No: 1282906-16-4) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable building block for drug discovery efforts targeting various diseases. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,1-(2,6-Dichlorophenyl)-2-butanol is poised to play an increasingly important role in advancing chemical biology and medicinal chemistry.
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